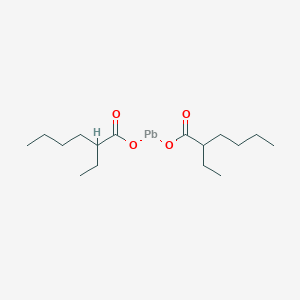
Bis(2-ethylhexanoyloxy)lead
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexanoyloxy)lead is an organolead compound with the molecular formula C16H30O4Pb. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role in the production of high-quality films for microelectronics and its use as a stabilizer in plastics.
Preparation Methods
The synthesis of Bis(2-ethylhexanoyloxy)lead typically involves the reaction of lead with 2-ethylhexanoic acid. One common method includes the electrolytic reaction where lead is used as an anode in the presence of 2-ethylhexanoic acid and an aliphatic alcohol solvent . This process is conducted in an electrolyzer with an ion exchange membrane that separates the anode and cathode compartments. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Chemical Reactions Analysis
Bis(2-ethylhexanoyloxy)lead undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of lead oxides.
Reduction: It can be reduced to elemental lead using strong reducing agents.
Substitution: this compound can participate in substitution reactions where the 2-ethylhexanoyloxy groups are replaced by other ligands.
Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bis(2-ethylhexanoyloxy)lead has several scientific research applications:
Biology: Research is ongoing to understand its potential biological effects and interactions.
Mechanism of Action
The mechanism of action of Bis(2-ethylhexanoyloxy)lead involves its interaction with various molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved include oxidative stress and the disruption of cellular processes. The compound’s effects are primarily due to its ability to interact with and modify biological molecules .
Comparison with Similar Compounds
Bis(2-ethylhexanoyloxy)lead is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Dibutyltin bis(2-ethylhexanoate): Used in similar applications but has different chemical properties and reactivity.
Bis(2-ethylhexanoyloxy)bis(2-ethylhexyl)tin: Another organotin compound with distinct uses and characteristics.
Triethylene glycol bis(2-ethylhexanoate): Used as a plasticizer and has different industrial applications.
These compounds share some similarities in their applications but differ in their chemical behavior and specific uses.
Properties
Molecular Formula |
C16H30O4Pb |
|---|---|
Molecular Weight |
493 g/mol |
IUPAC Name |
bis(2-ethylhexanoyloxy)lead |
InChI |
InChI=1S/2C8H16O2.Pb/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
RUCPTXWJYHGABR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)C(=O)O[Pb]OC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


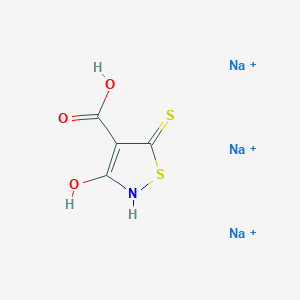
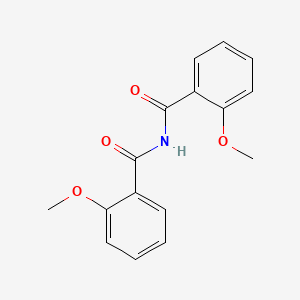


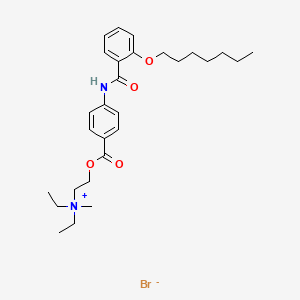
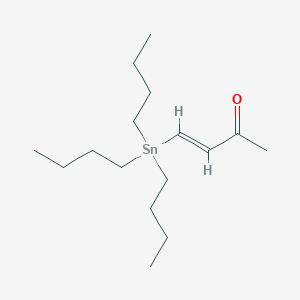
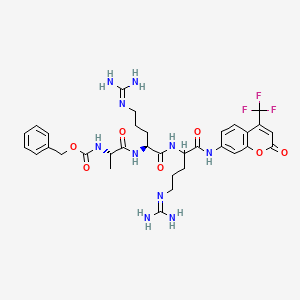
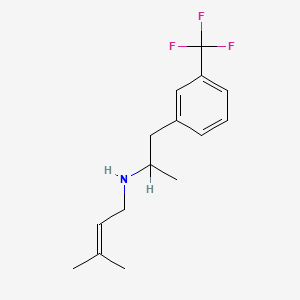
![3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)
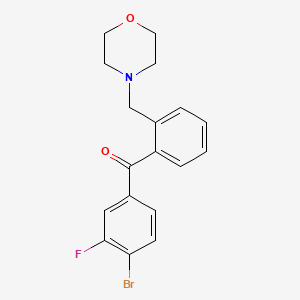
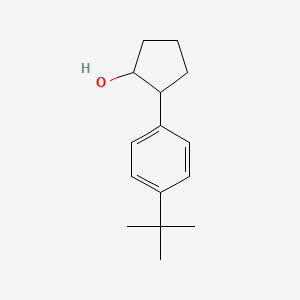

![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B13406363.png)

